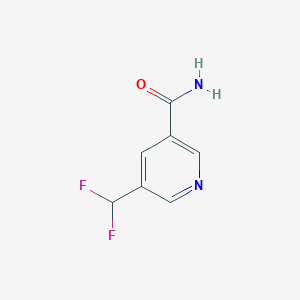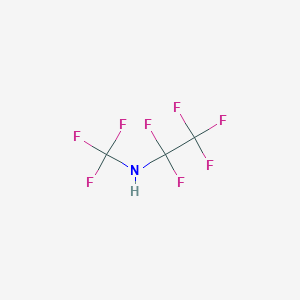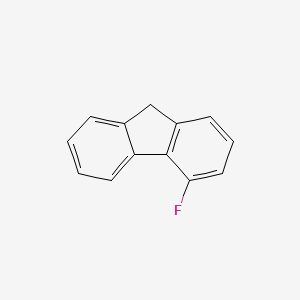![molecular formula C15H23NO B14750270 1-[2-(Benzyloxy)ethyl]azepane CAS No. 956-68-3](/img/structure/B14750270.png)
1-[2-(Benzyloxy)ethyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]azepane typically involves the alkylation of azepane with a benzyloxyethyl halide. One common method includes the reaction of azepane with 2-(benzyloxy)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Benzyloxy)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azepane ring can be reduced to form hexahydroazepine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
- Reduction of the azepane ring can produce hexahydroazepine derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)ethyl]azepane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The azepane ring can provide structural rigidity, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.
Benzylamine: Contains a benzyl group attached to an amine, sharing the benzyloxy moiety.
Piperazine: A six-membered nitrogen-containing heterocycle with two nitrogen atoms.
Uniqueness: 1-[2-(Benzyloxy)ethyl]azepane is unique due to the combination of the azepane ring and the benzyloxy group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Propriétés
Numéro CAS |
956-68-3 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyethyl)azepane |
InChI |
InChI=1S/C15H23NO/c1-2-7-11-16(10-6-1)12-13-17-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
Clé InChI |
FMRCLCUQJBCCDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
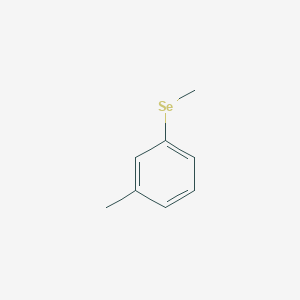

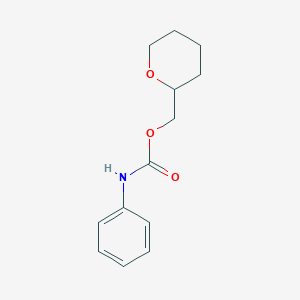
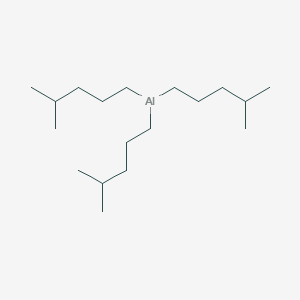
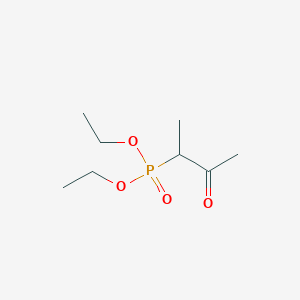
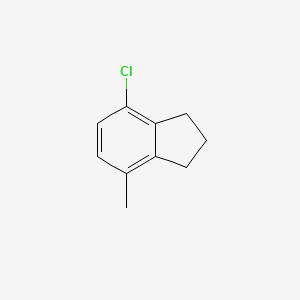
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
